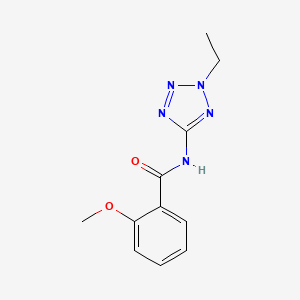
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DMMA is a derivative of acetaminophen, a widely used analgesic drug, and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators such as prostaglandins. 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide may also act by modulating the activity of ion channels involved in pain signaling, such as transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages and microglia, which are involved in the inflammatory response. It has also been shown to reduce the production of prostaglandins, which are involved in pain signaling. 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has been shown to reduce pain in animal models of inflammatory and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and has been shown to be effective in reducing inflammation and pain in animal models. However, there are also limitations to its use. 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. In addition, 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide may have off-target effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide. One area of interest is the development of 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain in humans. Further studies are needed to determine the safety and efficacy of 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide in humans, and to identify any potential off-target effects. Another area of interest is the elucidation of the exact mechanism of action of 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide, which could lead to the development of more effective and targeted therapies for pain and inflammation. Additionally, further studies are needed to investigate the potential use of 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide in other disease states, such as cancer and neurodegenerative disorders.
Synthesemethoden
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide can be synthesized by the reaction between 2-(2,6-dimethylphenoxy)acetic acid and 5-methoxy-2-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglia, which are involved in the inflammatory response. 2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide has also been shown to reduce pain in animal models of inflammatory and neuropathic pain.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-15(21-4)10-16(12)19-17(20)11-22-18-13(2)6-5-7-14(18)3/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJHUBYYDOGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenoxy)-N-(5-methoxy-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)



![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)